![molecular formula C15H11FN2O2S B2779506 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313469-41-9](/img/structure/B2779506.png)
3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound. It is related to aminothiazole-linked metal chelates, which have been studied for their antimicrobial properties .
Synthesis Analysis
While specific synthesis information for “3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is not available, related compounds have been synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Scientific Research Applications
Antiviral Applications
Indole derivatives, which share a similar structure to benzothiazol, have been found to possess various biological activities, including antiviral properties . They can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Anti-inflammatory and Analgesic Activities
Compounds with structures similar to benzothiazol have shown anti-inflammatory and analgesic activities . For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown these activities along with a low ulcerogenic index .
Anticancer Applications
Indole derivatives have shown potential in anticancer applications . The indole nucleus is found in many important synthetic drug molecules, providing a valuable idea for treatment .
Future Directions
The future directions for research on “3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” could include further exploration of its synthesis, characterization, and potential biological activities. Given the antimicrobial properties of related compounds, it may also be of interest to investigate its potential as an antimicrobial agent .
properties
IUPAC Name |
3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFDOMLAJISFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
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